molecular formula C13H13N3O4 B2415418 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid CAS No. 2227990-64-7

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid

Cat. No.: B2415418
CAS No.: 2227990-64-7
M. Wt: 275.264
InChI Key: YHSJCPJYDLVWGX-UHFFFAOYSA-N
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Description

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is a chemical compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a Cbz-protected amino group The Cbz (carbobenzyloxy) group is commonly used in organic synthesis to protect amino groups during chemical reactions

Mechanism of Action

Target of Action

The primary target of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .

Mode of Action

The compound interacts with its targets by protecting the amino groups from reactions such as oxidation and substitution . This is achieved by the Cbz (carboxybenzyl) group in the compound, which is an amino protecting group . The Cbz group ensures that the amino group remains unchanged when other functional groups in the molecule react .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides . It is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Pharmacokinetics

The compound’s adme properties would be influenced by its chemical structure and the presence of the cbz protecting group

Result of Action

The result of the compound’s action is the successful protection of amino groups during organic synthesis . This allows for the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH . For example, the Cbz protecting group can be selectively desorbed by a variety of mild methods . Additionally, the compound’s ability to protect amino groups is effective at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The Cbz-protected amino group can be deprotected through catalytic hydrogenation.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Cbz group yields the free amine, while oxidation of the carboxylic acid group can yield corresponding carboxyl derivatives.

Scientific Research Applications

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid: Similar structure but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

Uniqueness

4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic Acid is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in synthetic organic chemistry where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-16-7-10(11(15-16)12(17)18)14-13(19)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJCPJYDLVWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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